7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions, such as the Biginelli reaction, which combines 5-amino-1,2,4-triazoles, 1,3-dicarbonyl compounds, and aldehydes . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . The compound’s ability to bind to various receptors and enzymes underlies its diverse biological activities .
Comparison with Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness: 7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid stands out due to its methoxycarbonyl group, which can enhance its solubility and bioavailability. This structural feature also allows for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
7-methoxycarbonyl-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c1-16-7(15)4-2-5(6(13)14)12-3-9-11-8(12)10-4/h2-3H,1H3,(H,13,14) |
InChI Key |
KQKSGOXCUDDIQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NN=CN2C(=C1)C(=O)O |
Origin of Product |
United States |
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